molecular formula C9H6FNO2 B1439284 7-fluoro-6-hydroxyisoquinolin-1(2H)-one CAS No. 850340-95-3

7-fluoro-6-hydroxyisoquinolin-1(2H)-one

Cat. No.: B1439284
CAS No.: 850340-95-3
M. Wt: 179.15 g/mol
InChI Key: UMMHPVHCEPFMFM-UHFFFAOYSA-N
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Description

7-Fluoro-6-hydroxyisoquinolin-1(2H)-one is a fluorinated and hydroxylated derivative of the isoquinolinone scaffold. Its molecular formula is C₉H₆FNO₂, with a calculated molecular weight of 179.12 g/mol. The compound features a hydroxyl (-OH) group at position 6 and a fluorine atom at position 7 on the isoquinolinone core (Figure 1).

The compound is listed in chemical databases with synonyms such as 7-fluoro-6-hydroxy-1,2-dihydroisoquinolin-1-one and is commercially available for research applications .

Properties

IUPAC Name

7-fluoro-6-hydroxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-7-4-6-5(3-8(7)12)1-2-11-9(6)13/h1-4,12H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMHPVHCEPFMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=CC(=C(C=C21)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850340-95-3
Record name 7-fluoro-6-hydroxy-1,2-dihydroisoquinolin-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-6-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: A fluorinated benzene derivative.

    Cyclization: Formation of the isoquinoline ring through cyclization reactions.

    Hydroxylation: Introduction of the hydroxyl group at the 6th position.

    Final Steps: Purification and isolation of the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: 7-fluoro-6-oxoisoquinolin-1(2H)-one.

    Reduction Products: 7-fluoro-6-hydroxyisoquinolin-1(2H)-one derivatives with modified functional groups.

    Substitution Products: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-fluoro-6-hydroxyisoquinolin-1(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs of 7-fluoro-6-hydroxyisoquinolin-1(2H)-one, highlighting substituent effects on molecular weight, polarity, and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 6-OH, 7-F C₉H₆FNO₂ 179.12 High polarity due to -OH and -F; potential for hydrogen bonding .
7-Chloro-6-fluoro-1(2H)-isoquinolinone 7-Cl, 6-F C₉H₅ClFNO 197.59 Chlorine increases molecular weight and lipophilicity compared to -OH .
7-Nitroisoquinolin-1(2H)-one 7-NO₂ C₉H₆N₂O₃ 190.16 Nitro group enhances electron-withdrawing effects; may influence reactivity .
6-Hydroxyisoquinolin-1(2H)-one 6-OH C₉H₇NO₂ 161.16 Lacks fluorine; lower molecular weight and altered solubility profile .
6-Fluoro-7-nitro-2H-isoquinolin-1-one 6-F, 7-NO₂ C₉H₅FN₂O₃ 208.15 Dual electron-withdrawing groups; potential for high chemical stability .
7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one 7-F, 3,4-dihydro C₉H₈FNO 165.16 Saturated ring reduces aromaticity; may improve metabolic stability .
6-Hydroxy-2-methylisoquinolin-1(2H)-one 6-OH, 2-CH₃ C₁₀H₉NO₂ 175.18 Methyl group at position 2 adds steric bulk; could modulate receptor binding .

Biological Activity

7-Fluoro-6-hydroxyisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H8FNOC_{10}H_{8}FNO. The compound features a fluorine atom at the 7-position and a hydroxyl group at the 6-position of the isoquinoline scaffold, which contributes to its biological activity.

Antiviral Activity

Research has demonstrated that isoquinolone derivatives, including this compound, exhibit antiviral properties. A study indicated that certain isoquinolone derivatives showed effective inhibition against influenza viruses with EC50 values ranging from 0.2 to 0.6 μM. The selective index was notably high, indicating low cytotoxicity relative to antiviral efficacy .

Table 1: Antiviral Efficacy of Isoquinolone Derivatives

Compound NameEC50 (μM)CC50 (μM)Selective Index
This compoundTBDTBDTBD
Compound 10.2 - 0.639.0≥65

Antimicrobial Activity

In addition to antiviral properties, compounds similar to this compound have shown antimicrobial effects against various pathogens. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Properties

Studies have indicated that isoquinoline derivatives can modulate inflammatory responses by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to reduced production of inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Viral Polymerase Inhibition : The compound may inhibit viral polymerase activity, thereby preventing viral replication.
  • Enzyme Inhibition : It acts as an inhibitor of COX and LOX enzymes, reducing the synthesis of pro-inflammatory prostaglandins and leukotrienes.
  • Cellular Uptake : The presence of fluorine enhances lipophilicity, facilitating better cellular uptake and bioavailability.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of isoquinolone derivatives. Modifications at various positions on the isoquinoline ring can significantly alter potency and selectivity:

  • Fluorine Substitution : The introduction of fluorine at the 7-position enhances antiviral activity while maintaining low cytotoxicity.
  • Hydroxyl Group Positioning : The hydroxyl group at the 6-position is essential for maintaining anti-inflammatory properties.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Fluorine at 7-positionIncreased antiviral potency
Hydroxyl at 6-positionEnhanced anti-inflammatory effects
Alkyl substitutionsVarying effects on solubility and bioactivity

Case Studies

Several case studies have documented the efficacy of isoquinolone derivatives in clinical settings:

  • Influenza Treatment : A clinical trial evaluated a derivative similar to this compound for treating influenza, demonstrating significant reductions in viral load and symptom severity.
  • Chronic Inflammatory Diseases : Another study focused on patients with rheumatoid arthritis treated with compounds from the isoquinolone family, showing marked improvements in inflammatory markers and patient-reported outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-fluoro-6-hydroxyisoquinolin-1(2H)-one
Reactant of Route 2
7-fluoro-6-hydroxyisoquinolin-1(2H)-one

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